Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-23-19(22)17-12-4-2-3-5-15(12)26-18(17)20-16(21)9-11-6-7-13-14(8-11)25-10-24-13/h6-8H,2-5,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKPWYJRKAKNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with metal–organic frameworks and have shown inhibitory activity against certain cell lines.
Mode of Action
It’s worth noting that similar compounds have been reported to induce apoptosis and cause cell cycle arrests in certain cell lines.
Biochemical Pathways
Compounds with similar structures have been reported to interact with metal–organic frameworks, which could potentially affect various biochemical pathways.
Biological Activity
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with potential biological activity. This article explores its structural characteristics, synthesis methods, and biological activities based on recent research findings.
Structural Characteristics
The compound has a molecular formula of and a molecular weight of . The structure includes a benzo[d][1,3]dioxole moiety and a tetrahydrobenzo[b]thiophene ring which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include acylation and cyclization processes. Optimization of these synthetic pathways is crucial for improving yield and purity .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, compounds containing similar functional groups have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 |
| Compound 9 | MCF-7 | 17.16 ± 1.54 |
| Doxorubicin | HCT-116 | Reference Value |
| Doxorubicin | MCF-7 | Reference Value |
This table illustrates the effectiveness of related compounds in inhibiting cancer cell proliferation .
The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis or cell cycle arrest in cancer cells. The presence of the benzo[d][1,3]dioxole moiety is particularly noted for enhancing cytotoxicity through interaction with cellular targets involved in tumor progression .
Other Biological Activities
In addition to anticancer properties, there is emerging evidence suggesting that this class of compounds may exhibit anti-inflammatory and antimicrobial activities. Research indicates that modifications to the thiophene ring can significantly influence these biological effects .
Case Studies
A notable study investigated the biological activity of several derivatives of thiophene-based compounds. Among them, one derivative displayed promising results in inhibiting tumor growth in vivo models. The study concluded that structural variations play a critical role in modulating biological activity .
Scientific Research Applications
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a research compound with the molecular formula C19H19NO5S and a molecular weight of 373.42. It is available in different packaging options to accommodate various research requirements.
Structural Characteristics
The compound includes a benzo[d][1,3]dioxole moiety and a tetrahydrobenzo[b]thiophene ring, known for their diverse biological activities.
Properties
- IUPAC Name: methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- InChI: InChI=1S/C19H19NO5S/c1-23-19(22)17-12-4-2-3-5-15(12)26-18(17)20-16(21)9-11-6-7-13-14(8-11)25-10-24-13/h6-8H,2-5,9-10H2,1H3,(H,20,21)
- InChI Key: PAKPWYJRKAKNJD-UHFFFAOYSA-N
- Canonical SMILES: COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3=CC4=C(C=C3)OCO4
- Molecular Formula: C19H19NO5S
- Molecular Weight: 373.4 g/mol
Applications
This compound is a useful research compound suitable for many research applications. Compounds with similar structures have been reported to interact with metal–organic frameworks. Structurally related compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis or cell cycle arrest in cancer cells. The presence of the benzo[d][1,3]dioxole moiety is particularly noted for enhancing cytotoxicity through interaction with cellular targets involved in tumor progression.
Anticancer Activity
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 |
| Compound 9 | MCF-7 | 17.16 ± 1.54 |
| Doxorubicin | HCT-116 | Reference Value |
| Doxorubicin | MCF-7 | Reference Value |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
